Introduction: The Role of Piperidinium-Based Ionic Liquids in Advanced Applications
Introduction: The Role of Piperidinium-Based Ionic Liquids in Advanced Applications
An In-Depth Technical Guide to 1-Butyl-1-methylpiperidinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Among the diverse families of ILs, those based on the piperidinium cation have garnered significant interest due to their exceptional performance characteristics, including high ionic conductivity and a wide electrochemical window.[2] This guide focuses on a specific, yet highly versatile member of this family: 1-Butyl-1-methylpiperidinium hexafluorophosphate (CAS 1257647-66-7).
This compound, also known as BMPip PF6, stands as a compelling alternative to more traditional imidazolium and pyridinium-based ILs.[2][3] Its saturated heterocyclic structure imparts a high degree of chemical and thermal stability, making it a prime candidate for demanding applications. The hexafluorophosphate ([PF6]⁻) anion, while requiring careful handling due to its sensitivity to water, contributes to the IL's hydrophobicity and wide potential window, which is crucial for electrochemical applications.[4][5]
This technical guide will provide a comprehensive overview of the core properties of 1-Butyl-1-methylpiperidinium hexafluorophosphate, delve into its synthesis, and explore its key applications, with a particular focus on its role in energy storage and as a specialized reaction medium.
Core Physicochemical and Safety Properties
The utility of 1-Butyl-1-methylpiperidinium hexafluorophosphate is fundamentally dictated by its physical, chemical, and safety characteristics. A summary of these properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1257647-66-7 | [4] |
| Molecular Formula | C₁₀H₂₂F₆NP | [4] |
| Molecular Weight | 301.25 g/mol | [4] |
| Appearance | Crystals, White to off-white crystalline powder | [6] |
| Melting Point | 81 °C | [4][7] |
| Purity | >99% | [4] |
| Common Impurities | Water (≤0.5%), Halides (Br⁻, Cl⁻, F⁻) (≤25 mg/kg each) | |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | |
| Signal Word | Warning | |
| Key Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Storage Class | 11 (Combustible Solids) |
Synthesis of 1-Butyl-1-methylpiperidinium Hexafluorophosphate: A Two-Step Approach
The synthesis of 1-Butyl-1-methylpiperidinium hexafluorophosphate is typically achieved through a two-step process involving quaternization followed by anion exchange. This method allows for high purity and yield.
Step 1: Quaternization of N-methylpiperidine
The initial step involves the formation of the 1-Butyl-1-methylpiperidinium cation through a nucleophilic substitution reaction (SN2). N-methylpiperidine acts as the nucleophile, and a butyl halide (commonly 1-bromobutane) serves as the electrophile.
Caption: Quaternization of N-methylpiperidine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Reagent Addition: While stirring, add 1-bromobutane (1.0-1.1 eq) dropwise to the solution. The reaction is exothermic, so controlled addition is recommended.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product, 1-Butyl-1-methylpiperidinium bromide, will often precipitate. If not, the solvent can be removed under reduced pressure. The resulting solid is then washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and dried under vacuum.
Step 2: Anion Exchange
The second step involves replacing the bromide anion with the desired hexafluorophosphate anion. This is typically achieved through a metathesis reaction with a hexafluorophosphate salt, often lithium or potassium hexafluorophosphate, in a suitable solvent.
Caption: Anion exchange to form the final product.
Experimental Protocol:
-
Dissolution: Dissolve the 1-Butyl-1-methylpiperidinium bromide from Step 1 in deionized water. In a separate vessel, dissolve a slight molar excess (1.05 eq) of lithium hexafluorophosphate in deionized water.
-
Reaction: Slowly add the aqueous solution of lithium hexafluorophosphate to the stirred solution of the piperidinium bromide. The hydrophobic product, 1-Butyl-1-methylpiperidinium hexafluorophosphate, will precipitate from the aqueous phase.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Purification: Wash the organic layer multiple times with deionized water to remove any remaining inorganic salts. The presence of halides can be checked by adding a silver nitrate solution to the aqueous washings.
-
Final Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid should be dried thoroughly under high vacuum to remove residual water and solvent, as the [PF6]⁻ anion is sensitive to hydrolysis.[5][8]
Core Applications and Technical Insights
1-Butyl-1-methylpiperidinium hexafluorophosphate's robust properties make it a highly valuable material in several scientific and industrial domains.
Electrochemical Systems: A Stable Electrolyte for High-Voltage Applications
The primary application of this ionic liquid is as an electrolyte component in high-performance energy storage devices.[4]
-
Wide Electrochemical Window: Piperidinium-based ILs are known for their broad electrochemical stability, and the [PF6]⁻ anion further contributes to this.[2] This allows for their use in high-voltage systems, such as advanced lithium-ion batteries and supercapacitors, without premature decomposition of the electrolyte.[4]
-
High Thermal Stability: The inherent stability of the piperidinium cation increases the safety of devices like lithium-ion batteries by reducing the risk of thermal runaway associated with volatile organic solvents.[2][3]
-
Ionic Conductivity: While solid at room temperature, it can be used in elevated temperature applications or as part of an electrolyte formulation (e.g., mixed with other solvents or in a polymer matrix) to achieve high ionic conductivity.
Causality in Application: The combination of a wide electrochemical window and high thermal stability is critical for developing next-generation energy storage systems that are both high-capacity and safe.[2] For instance, in lithium-ion batteries, a stable electrolyte allows for the use of high-voltage cathode materials and high-capacity anodes like silicon, which can significantly enhance energy density.[2]
Catalysis and Organic Synthesis: A Non-Coordinating, Hydrophobic Reaction Medium
The unique solvent properties of 1-Butyl-1-methylpiperidinium hexafluorophosphate provide distinct advantages in chemical synthesis.
-
Non-Coordinating Environment: The [PF6]⁻ anion is weakly coordinating, which is beneficial in transition-metal catalysis where coordination of the solvent to the metal center can inhibit catalytic activity.[4]
-
Biphasic Catalysis: Its hydrophobic nature allows for its use in biphasic systems, facilitating the separation of catalysts (dissolved in the IL phase) from products (in an immiscible organic or aqueous phase), which simplifies catalyst recycling.[4]
-
Enhanced Reaction Rates and Selectivities: As a solvent for reactions like nucleophilic substitutions and alkylations, the ionic environment can stabilize charged intermediates and transition states, leading to altered reaction rates and selectivities compared to conventional molecular solvents.[4]
Materials and Polymer Science
This ionic liquid also finds use as a functional component in advanced materials.
-
Polymer Electrolytes: It can be incorporated into polymer matrices to create ion-conductive films or "ionogels".[4] These materials combine the mechanical properties of the polymer with the ionic conductivity of the IL, finding applications in flexible electronics and solid-state batteries.
-
Nanoparticle Stabilization: The ionic liquid can act as a stabilizing agent in the synthesis of nanoparticles, preventing agglomeration and controlling particle size and morphology.[4]
Conclusion: A Versatile and Stable Ionic Liquid
1-Butyl-1-methylpiperidinium hexafluorophosphate represents a significant advancement in the field of ionic liquids. Its robust thermal and electrochemical stability, coupled with its utility as a non-coordinating and hydrophobic solvent, makes it a highly versatile material. For researchers in electrochemistry, catalysis, and materials science, this ionic liquid offers a powerful tool to enhance performance, improve safety, and enable novel chemical transformations. As research continues to push the boundaries of energy storage and green chemistry, the unique properties of piperidinium-based ionic liquids like this one will undoubtedly play a crucial role.
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1-Butyl-1-methylpiperidinium hexafluorophosphate, >99% - RoCo Global. (n.d.). RoCo Global. [Link]
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The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - MDPI. (2022, November 28). MDPI. [Link]
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Physico-Chemical Properties and Phase Behavior of Piperidinium-Based Ionic Liquids | Request PDF. (2026, February 6). ResearchGate. [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances - MDPI. (2020, December 9). MDPI. [Link]
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Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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Electrochemically-induced Reactions of Hexafluorophosphate Anions With Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids - PubMed. (2006, July 15). PubMed. [Link]
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Electrochemically-Induced Reactions of Hexafluorophosphate Anions with Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids | Request PDF. (2025, August 9). ResearchGate. [Link]
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